

The Enduring Scaffold: A Technical History of 1-Phenylpiperidine in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Phenylpiperidine

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A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of the **1-phenylpiperidine** core in the discovery and development of diverse therapeutic agents.

The **1-phenylpiperidine** scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a remarkable array of therapeutic agents that have left an indelible mark on pharmacotherapy. From potent analgesics that have redefined pain management to antipsychotics that have transformed mental healthcare, the versatility of this chemical moiety is unparalleled. This in-depth technical guide explores the historical evolution of **1-phenylpiperidine**-based drugs, detailing their synthesis, structure-activity relationships, and mechanisms of action. Quantitative pharmacological data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and comprehensive understanding of this vital pharmacophore.

From Antispasmodic to Analgesic: The Dawn of the Phenylpiperidine Era

The story of **1-phenylpiperidine** in medicinal chemistry begins not with a quest for pain relief, but for a synthetic antispasmodic. In the late 1930s, German chemist Otto Eisleb, while working at IG Farben, synthesized a series of compounds with potential atropine-like effects. Among them was ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, later named pethidine, or more commonly, meperidine.^[1] Serendipitously, Otto Schaumann, a pharmacologist at the same

company, discovered its potent analgesic properties, which were comparable to morphine but with a distinct chemical structure.[1] This discovery marked a turning point, demonstrating that potent opioid analgesia was not exclusive to the complex polycyclic structure of morphine and its derivatives.

The synthesis of meperidine opened the floodgates for the exploration of the 4-phenylpiperidine scaffold, leading to the development of a vast family of analgesics.[1]

The Fentanyl Revolution: A Leap in Potency and a Legacy of Complexity

Building on the foundation laid by meperidine, Dr. Paul Janssen and his team at Janssen Pharmaceutica in the 1960s embarked on a systematic investigation of 4-anilidopiperidine derivatives. This research culminated in the synthesis of fentanyl, a compound approximately 50 to 100 times more potent than morphine.[1] Fentanyl's rapid onset and short duration of action made it an invaluable tool in anesthesia and for the management of severe pain. The success of fentanyl spurred the development of a series of potent analogues, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[1]

Beyond Analgesia: The Versatility of the 1-Phenylpiperidine Core

The therapeutic potential of the **1-phenylpiperidine** scaffold extends far beyond opioid receptors. Its structural features have been ingeniously adapted to target a diverse range of biological systems, leading to the development of drugs with antipsychotic, anti-inflammatory, and sigma receptor modulating activities.

Butyrophenone Antipsychotics: A New Dawn in Psychiatry

In the late 1950s, Paul Janssen's team synthesized haloperidol, a butyrophenone derivative of 4-phenylpiperidine.[2] This compound exhibited potent antipsychotic effects by acting as a high-affinity antagonist of dopamine D2 receptors in the brain.[3] The discovery of haloperidol and other butyrophenones revolutionized the treatment of schizophrenia and other psychotic

disorders, offering a new therapeutic option with a different side-effect profile compared to the earlier phenothiazines.

Exploring Anti-Inflammatory Potential

The **1-phenylpiperidine** nucleus has also been explored for its anti-inflammatory properties. Research has described the synthesis of various derivatives and their evaluation in preclinical models of inflammation, such as the carrageenan-induced rat paw edema test.^[4] Some of these compounds have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).^[4]

Modulating the Enigmatic Sigma Receptors

More recently, the **1-phenylpiperidine** scaffold has been identified as a privileged structure for targeting sigma receptors, a unique class of intracellular proteins involved in a variety of cellular functions. Several **1-phenylpiperidine** derivatives have been synthesized that bind with high affinity to sigma-1 and sigma-2 receptors, showing potential for the development of novel therapeutics for neurological and psychiatric disorders.^{[5][6]}

Quantitative Pharmacological Data

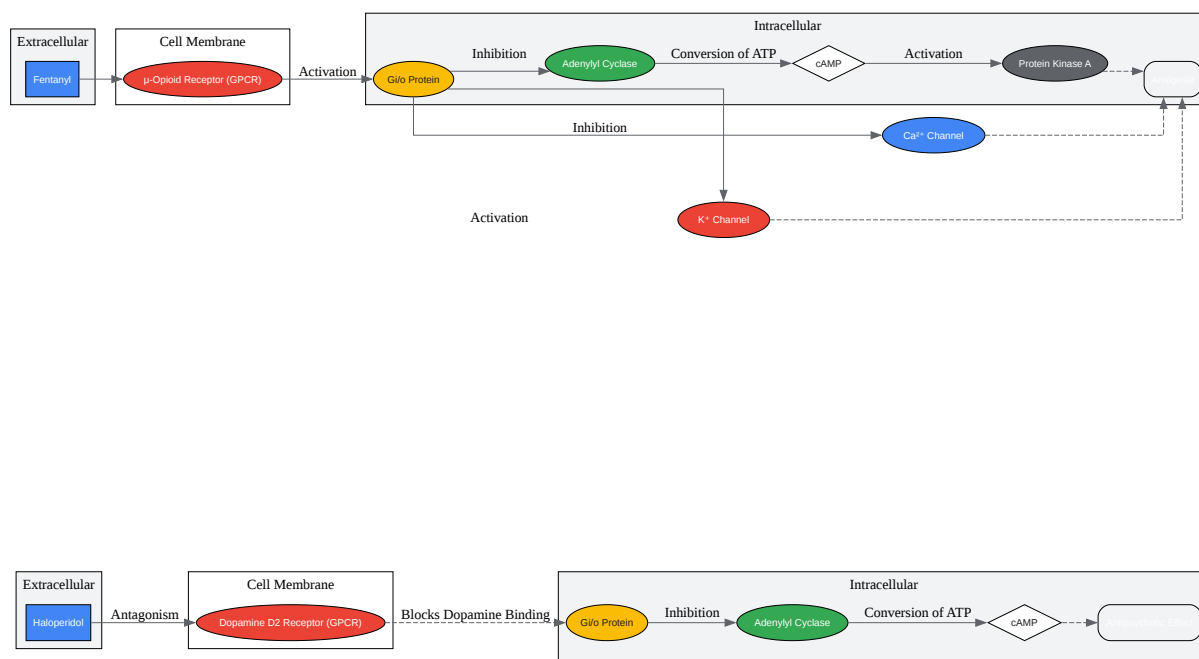
The following tables summarize the binding affinities (K_i) and inhibitory concentrations (IC_{50}) of key **1-phenylpiperidine** derivatives at their primary targets, providing a quantitative comparison of their potencies.

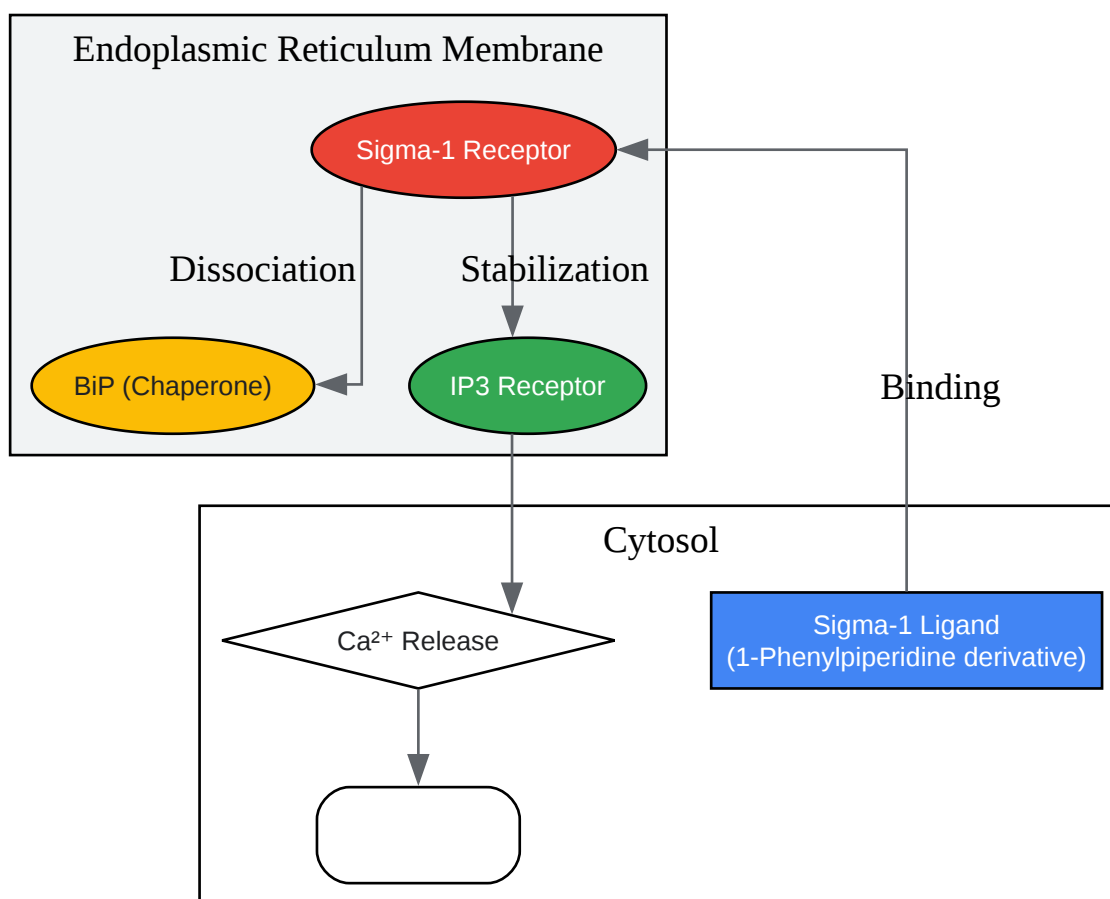
Compound	Receptor	Ki (nM)	Reference
Fentanyl	μ -Opioid	1-100	[7]
Sufentanil	μ -Opioid	< 1	[7]
Meperidine	μ -Opioid	> 100	[7]
Haloperidol	Dopamine D2	-	[3]
Novel Phenylpiperidine Derivative	σ 1	3.3	[6]
N-Phenylpropyl-4-cyano-4-phenylpiperidine	σ 1	9.0	[6]
N-Benzyl-4-cyano-4-phenylpiperidine	σ 1	7.0	[6]

Compound	Assay	IC50	Reference
4-Piperidino- β -methylphenethylamine	Carrageenan-induced rat paw edema	Comparable to phenylbutazone	[4]
Novel Piperidine-based Benzamide (6a)	PARP-1 Inhibition	8.33 nM	[8]
Novel Piperidine-based Benzamide (15d)	PARP-1 Inhibition	12.02 nM	[8]
Novel 3-Phenylpiperidine Derivative (41)	β -catenin/BCL9 Interaction	0.72 μ M	[9]

Key Signaling Pathways

The therapeutic effects of **1-phenylpiperidine** derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key drug classes.





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